

# infrared spectroscopy of 2-Chloro-5-methylpyridin-3-ol functional groups

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## Compound of Interest

Compound Name: 2-Chloro-5-methylpyridin-3-ol

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An In-Depth Guide to the Infrared Spectroscopy of **2-Chloro-5-methylpyridin-3-ol**: A Comparative Analysis

## Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the infrared (IR) spectrum of **2-Chloro-5-methylpyridin-3-ol**, a heterocyclic compound of interest in synthetic chemistry. As a substituted pyridinol, its structure presents a unique combination of functional groups whose vibrational characteristics are sensitive to electronic and steric effects. Understanding its IR spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation.

This document moves beyond a simple peak-listing approach. It delves into the rationale behind the observed absorption frequencies, comparing them with structurally related analogues—3-Hydroxypyridine, 2-Chloropyridine, and Phenol—to provide a deeper understanding of how substituent effects manifest in vibrational spectroscopy. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently apply these principles in their own laboratory settings.

## Molecular Structure and Key Vibrational Modes

**2-Chloro-5-methylpyridin-3-ol** ( $C_6H_6ClNO$ ) is an aromatic heterocyclic compound.<sup>[1]</sup> Its IR spectrum is a composite of the vibrational modes of its distinct functional groups: the hydroxyl (-OH) group, the pyridine ring, the carbon-chlorine (C-Cl) bond, and the methyl (-CH<sub>3</sub>) group.

The interpretation of its spectrum relies on identifying the characteristic frequencies associated with the stretching and bending motions of these groups.

Caption: Molecular structure of **2-Chloro-5-methylpyridin-3-ol**.

## Interpreting the Spectrum: A Functional Group Analysis

An infrared spectrum is typically analyzed in two main regions: the functional group region (4000–1500  $\text{cm}^{-1}$ ) and the fingerprint region (1500–400  $\text{cm}^{-1}$ ).<sup>[2]</sup> The former contains absorptions for specific bond types, while the latter consists of complex vibrations characteristic of the molecule as a whole.

### O-H and C-O Vibrations (The Hydroxyl Group)

- **O-H Stretching:** Due to intermolecular hydrogen bonding, the hydroxyl group in **2-Chloro-5-methylpyridin-3-ol** is expected to exhibit a strong, broad absorption band in the 3200–3500  $\text{cm}^{-1}$  range.<sup>[3][4][5]</sup> This broadening is a hallmark of associated -OH groups, where a distribution of hydrogen bond strengths causes a range of vibrational frequencies.<sup>[6][7]</sup> In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), a sharper, less intense peak would appear around 3600  $\text{cm}^{-1}$ .<sup>[4][7]</sup>
- **O-H Bending:** The in-plane bending vibration of the O-H bond typically appears in the 1350–1450  $\text{cm}^{-1}$  region. This peak is often of medium intensity and can sometimes be coupled with other vibrations.<sup>[5][8]</sup>
- **C-O Stretching:** The C-O stretching vibration for a phenol or pyridinol is diagnostically important. It appears as a strong band, typically at a higher frequency than that of aliphatic alcohols, due to the increased bond strength from resonance with the aromatic ring. For phenols, this peak is found around 1220  $\text{cm}^{-1}$ .<sup>[9][10]</sup> A similar strong absorption is expected for **2-Chloro-5-methylpyridin-3-ol** in the 1200–1300  $\text{cm}^{-1}$  range.

### Aromatic and Pyridine Ring Vibrations

- **Aromatic C-H Stretching:** The stretching of C-H bonds on the pyridine ring gives rise to sharp, weak-to-medium intensity bands just above 3000  $\text{cm}^{-1}$ , typically in the 3000–3100

$\text{cm}^{-1}$  range.[11][12][13][14] This is a key feature that distinguishes aromatic C-H bonds from aliphatic C-H bonds, which absorb below  $3000\text{ cm}^{-1}$ . [13]

- Ring C=C and C=N Stretching: The pyridine ring exhibits a series of complex stretching vibrations analogous to those of benzene, appearing in the  $1400\text{--}1600\text{ cm}^{-1}$  region.[13][15][16] These bands, often appearing as a pair or a group of sharp absorptions, are due to the stretching of the C=C and C=N double bonds within the aromatic system.[16]

## Aliphatic C-H Vibrations (The Methyl Group)

- C-H Stretching: The methyl group will produce characteristic C-H stretching absorptions just below  $3000\text{ cm}^{-1}$ . Typically, one sees an asymmetric stretch ( $\sim 2960\text{ cm}^{-1}$ ) and a symmetric stretch ( $\sim 2870\text{ cm}^{-1}$ ). [17]
- C-H Bending: Asymmetric and symmetric C-H bending (deformation) modes for the methyl group are expected around  $1460\text{ cm}^{-1}$  and  $1375\text{ cm}^{-1}$ , respectively. These can sometimes overlap with the aromatic ring vibrations.

## C-Cl Vibration

- C-Cl Stretching: The carbon-chlorine stretching vibration is typically found in the fingerprint region. For chloro-aromatic compounds, this absorption is expected in the  $850\text{--}550\text{ cm}^{-1}$  range.[11][18] Its exact position can be influenced by the substitution pattern on the ring.

## A Comparative Spectroscopic Analysis

To fully appreciate the spectral features of **2-Chloro-5-methylpyridin-3-ol**, it is instructive to compare its expected spectrum with those of simpler, related molecules. The presence of chloro, methyl, and hydroxyl groups, along with the nitrogen heteroatom, all influence the final spectrum.

Functional Group Vibration	2-Chloro-5-methylpyridine-3-ol (Expected)	3-Hydroxypyridine[19][20][21]	2-Chloropyridine[15]	Phenol[9]	Causality of Spectral Shifts
O-H Stretch (H-bonded)	~3200-3500 cm <sup>-1</sup> (Broad)	~3200-3500 cm <sup>-1</sup> (Broad)	Absent	~3200-3550 cm <sup>-1</sup> (Broad)	The broadness is due to hydrogen bonding. The chloro and methyl groups have minor electronic effects on the O-H bond itself.
Aromatic C-H Stretch	~3000-3100 cm <sup>-1</sup>	~3000-3100 cm <sup>-1</sup>	~3000-3100 cm <sup>-1</sup>	~3030 cm <sup>-1</sup>	Characteristic of sp <sup>2</sup> C-H bonds in aromatic systems.[14]
Aliphatic C-H Stretch	~2850-2960 cm <sup>-1</sup>	Absent	Absent	Absent	Unique to the methyl group substituent.
Aromatic Ring Stretch (C=C, C=N)	~1400-1600 cm <sup>-1</sup>	~1400-1600 cm <sup>-1</sup>	~1400-1600 cm <sup>-1</sup>	~1450-1600 cm <sup>-1</sup>	Substituents (Cl, CH <sub>3</sub> ) alter the ring's electron density and symmetry, causing shifts in these bands compared to

					the parent pyridinol.
					Characteristic of a phenolic/pyridinol C-O bond, which is stronger than in aliphatic alcohols. <a href="#">[6]</a> <a href="#">[10]</a>
C-O Stretch	~1200-1300 cm <sup>-1</sup>	~1200-1300 cm <sup>-1</sup>	Absent	~1220 cm <sup>-1</sup>	
					Directly identifies the presence of the carbon-chlorine bond.
C-Cl Stretch	~550-850 cm <sup>-1</sup>	Absent	~750 cm <sup>-1</sup>	Absent	

## Recommended Experimental Protocols

Accurate and reproducible IR spectra are foundational to correct interpretation. Attenuated Total Reflectance (ATR) is often the preferred method for its simplicity and minimal sample preparation.[\[22\]](#)

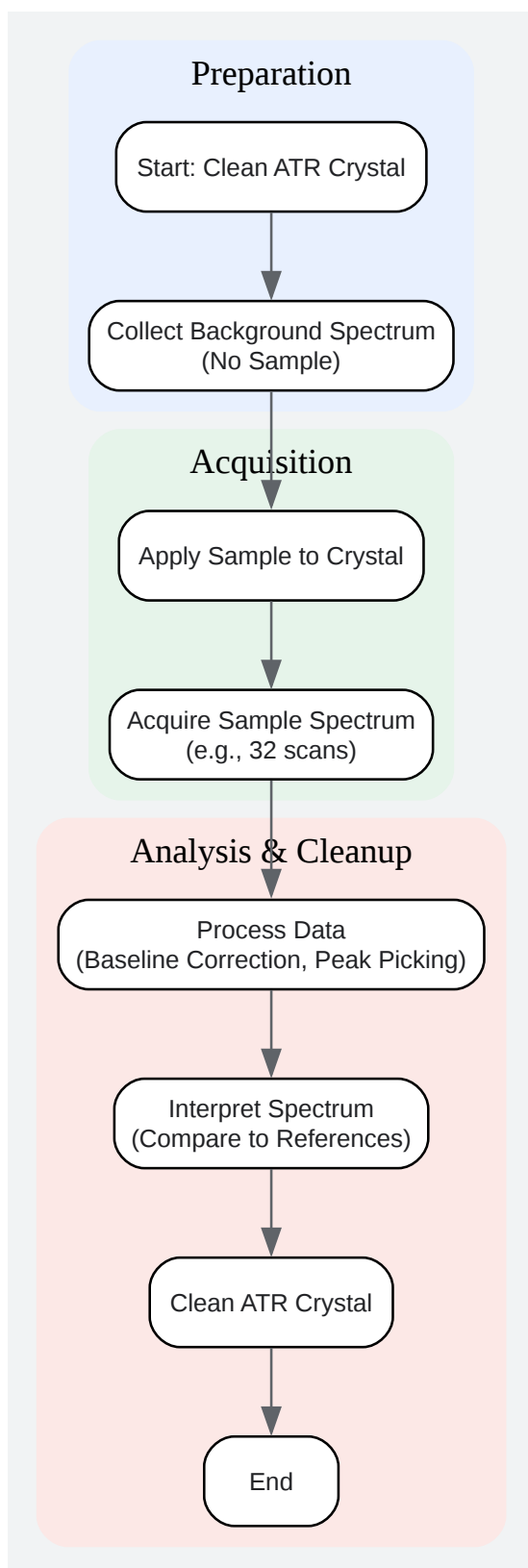
### Protocol 1: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) allows for the direct analysis of liquid or solid samples by placing them in contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).[\[22\]](#)

Step-by-Step Methodology:

- Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

- **Crystal Cleaning:** Thoroughly clean the ATR crystal surface using a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Dry the crystal completely.
- **Background Collection:** With the clean, empty ATR accessory in place, collect a background spectrum. This step is critical as it subtracts the spectral contributions of atmospheric CO<sub>2</sub> and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.
- **Sample Application:** Place a small amount of **2-Chloro-5-methylpyridin-3-ol** (a single drop if liquid, or a small amount of powder to cover the crystal if solid) onto the ATR crystal. If the sample is solid, use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.
- **Spectrum Acquisition:** Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.
- **Post-Acquisition Cleaning:** Remove the sample and thoroughly clean the ATR crystal as described in Step 2 to prevent cross-contamination.



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Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

## Conclusion

The infrared spectrum of **2-Chloro-5-methylpyridin-3-ol** provides a rich set of absorption bands that serve as a definitive fingerprint for its molecular structure. The key diagnostic features include a broad O-H stretch indicative of hydrogen bonding, aromatic C-H stretches above  $3000\text{ cm}^{-1}$ , a strong phenolic C-O stretch, and characteristic pyridine ring vibrations. Comparative analysis with related compounds like 3-hydroxypyridine and 2-chloropyridine is crucial for confidently assigning these bands and understanding the electronic influence of the chloro and methyl substituents. By following standardized protocols such as ATR-FTIR, researchers can obtain high-quality, reliable spectra essential for both qualitative identification and quantitative analysis in drug development and chemical research.

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